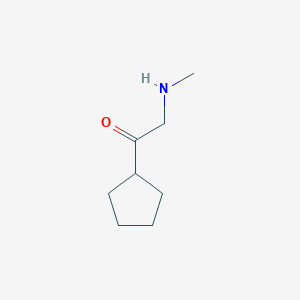![molecular formula C6H10ClN3O B13177567 1-[2-(2-chloroethoxy)ethyl]-1H-1,2,4-triazole CAS No. 108223-79-6](/img/structure/B13177567.png)
1-[2-(2-chloroethoxy)ethyl]-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-chloroethoxy)ethyl]-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 1,2,4-triazole ring substituted with a 2-(2-chloroethoxy)ethyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-[2-(2-chloroethoxy)ethyl]-1H-1,2,4-triazole typically involves the reaction of 1,2,4-triazole with 2-(2-chloroethoxy)ethyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-[2-(2-chloroethoxy)ethyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloroethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction Reactions: Reduction of the triazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoethyl-triazole derivative.
Aplicaciones Científicas De Investigación
1-[2-(2-chloroethoxy)ethyl]-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-[2-(2-chloroethoxy)ethyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. The chloroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
1-[2-(2-chloroethoxy)ethyl]-1H-1,2,4-triazole can be compared with other triazole derivatives, such as:
1,2,4-Triazole: The parent compound, which lacks the chloroethoxyethyl substitution.
1-[2-(2-bromoethoxy)ethyl]-1H-1,2,4-triazole: A similar compound with a bromoethoxy group instead of a chloroethoxy group.
1-[2-(2-methoxyethoxy)ethyl]-1H-1,2,4-triazole: A derivative with a methoxyethoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloroethoxy group can enhance its interactions with biological targets and improve its pharmacokinetic properties.
Propiedades
Número CAS |
108223-79-6 |
|---|---|
Fórmula molecular |
C6H10ClN3O |
Peso molecular |
175.61 g/mol |
Nombre IUPAC |
1-[2-(2-chloroethoxy)ethyl]-1,2,4-triazole |
InChI |
InChI=1S/C6H10ClN3O/c7-1-3-11-4-2-10-6-8-5-9-10/h5-6H,1-4H2 |
Clave InChI |
FBCUVDLEVSDCIY-UHFFFAOYSA-N |
SMILES canónico |
C1=NN(C=N1)CCOCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}acetic acid](/img/structure/B13177486.png)
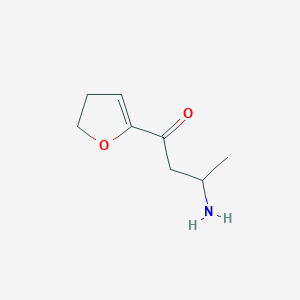
![3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13177495.png)
![1-[(Tert-butoxycarbonyl)amino]-4-tert-butylcyclohexanecarboxylic acid](/img/structure/B13177504.png)

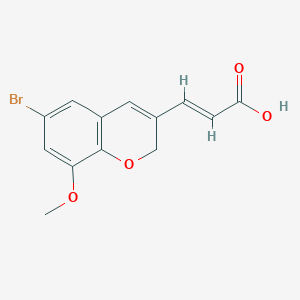
![2-[2-(Chloromethyl)butyl]-1,3-thiazole](/img/structure/B13177533.png)

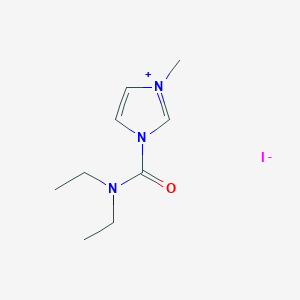
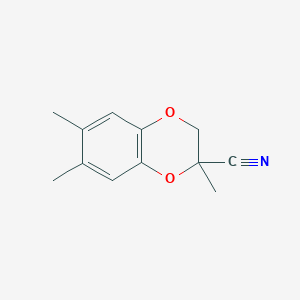

![6-[Amino(phenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B13177555.png)
![3-{[(Tert-butoxy)carbonyl]amino}-3-(4-cyanophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13177558.png)
